methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Coordination Chemistry Supramolecular Chemistry Ligand Design

Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS 860807-42-7) is a bifunctional pyrazole derivative bearing a hydroxymethyl substituent at the N1 position and a methyl carboxylate ester at the C4 position. With a molecular formula of C₆H₈N₂O₃ and molecular weight of 156.14 g/mol, this compound occupies a distinct chemical space among pyrazole-4-carboxylate building blocks due to its computed XLogP3 of −0.6 and topological polar surface area (TPSA) of 64.4 Ų.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 860807-42-7
Cat. No. B3388123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate
CAS860807-42-7
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=C1)CO
InChIInChI=1S/C6H8N2O3/c1-11-6(10)5-2-7-8(3-5)4-9/h2-3,9H,4H2,1H3
InChIKeyTVHKOLTTWOCBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylate (CAS 860807-42-7): A Dual-Reactivity Pyrazole Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS 860807-42-7) is a bifunctional pyrazole derivative bearing a hydroxymethyl substituent at the N1 position and a methyl carboxylate ester at the C4 position [1]. With a molecular formula of C₆H₈N₂O₃ and molecular weight of 156.14 g/mol, this compound occupies a distinct chemical space among pyrazole-4-carboxylate building blocks due to its computed XLogP3 of −0.6 and topological polar surface area (TPSA) of 64.4 Ų . Unlike simple N-alkyl pyrazole esters, the N1-hydroxymethyl group equips the molecule with both hydrogen-bond donor and acceptor capacity, enabling bidentate coordination to metal centers and participation in directional supramolecular assembly via O–H···N and O–H···O interactions [2][3]. These structural attributes position it as a versatile intermediate in medicinal chemistry and crop protection research, where the intact hydroxymethyl group can serve as a synthetic handle, a ligand tether, or a latent site for further functionalization without requiring protecting-group strategies [4].

Why Methyl 1-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylate Cannot Be Replaced by Common In-Class Analogs in Synthetic Workflows


Among pyrazole-4-carboxylate building blocks, the N1 substituent critically governs both the compound's physicochemical profile and its downstream synthetic utility. Replacing the N1-hydroxymethyl group with a simple methyl substituent (as in methyl 1-methyl-1H-pyrazole-4-carboxylate, CAS 5952-93-2) eliminates the hydrogen-bond donor capacity (1 → 0 donors) and reduces TPSA, producing a more lipophilic scaffold with diminished aqueous solubility and loss of metal-coordination competency . Substituting the methyl ester with the free carboxylic acid (1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid) alters the ionization state under physiological and reaction conditions, complicating extraction, chromatographic purification, and chemoselective coupling reactions [1]. Relocating the hydroxymethyl group from N1 to C5 (as in methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate) changes the regioisomeric identity and therefore the vector of further derivatization, yielding constitutionally distinct products . These structural permutations produce functionally non-interchangeable intermediates, making generic substitution without experimental re-validation a source of synthetic failure or misleading structure-activity conclusions. The quantitative evidence below substantiates these differentiation claims.

Quantitative Head-to-Head Evidence: Where Methyl 1-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylate Differentiates from Its Closest Analogs


Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Enabling Bidentate Metal Coordination and Supramolecular Assembly

The target compound possesses one hydrogen-bond donor (the hydroxymethyl –OH), whereas its closest N1-substituted analog, methyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 5952-93-2), has zero H-bond donors . This single-donor difference fundamentally alters coordination behavior: 1-(hydroxymethyl)pyrazole ligands coordinate metal centers as bidentate N,O-donors through the pyrazole N2 atom and the methoxy oxygen of the deprotonated hydroxymethyl group, forming dimeric complexes of type [(R₂M–O–CH₂–pz)]₂ (M = Ga, In) in nearly quantitative yields, whereas the N-methyl analog can only act as a monodentate N-donor [1]. Single-crystal X-ray structures confirm that this N,O-bridging mode is unique to the hydroxymethyl-substituted series [2].

Coordination Chemistry Supramolecular Chemistry Ligand Design

Lipophilicity and Polarity vs. N-Methyl Analog: Computed LogP and TPSA Differentiation with Procurement Implications for Solubility-Driven Assays

The computed XLogP3 for methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is −0.6, with a TPSA of 64.4 Ų, reflecting the polar contribution of the N1-hydroxymethyl group . In contrast, methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9), which lacks the N1-hydroxymethyl substituent, has a measured LogP of approximately +0.20 to +0.28 and a TPSA of 54.98 Ų . The ~0.8 log unit decrease in lipophilicity and ~9.4 Ų increase in polar surface area of the target compound predict substantially higher aqueous solubility and lower passive membrane permeability, which directly impacts its behavior in biological assays and its compatibility with aqueous reaction media.

Physicochemical Profiling Drug-Likeness Solubility

Regioselective C–H Functionalization Without Protecting Groups: Hydroxymethyl as a Traceless Directing/Blocking Group vs. Methyl-Substituted Analogs

In palladium-catalyzed C–H arylation of pyrazoles bearing an unprotected hydroxymethyl substituent at C4 (of the pyrazole ring numbering), the hydroxymethyl group enables regioselective C5-arylation while remaining intact throughout the reaction, eliminating the need for protection–deprotection sequences [1]. This method employs only 2 mol% of an air-stable Pd catalyst with KOPiv as an inexpensive base and tolerates a broad scope of electron-deficient and electron-rich aryl bromides. By contrast, analogous N-methylpyrazoles lacking the hydroxymethyl handle may undergo competing N-directed or non-selective arylation pathways, necessitating additional synthetic steps to control regiochemistry [2]. For the target compound (hydroxymethyl at N1, carboxylate ester at C4), this reactivity profile means the hydroxymethyl group can serve simultaneously as a solubility-enhancing handle, a metal-coordinating tether, and a latent site for further derivatization.

C–H Activation Late-Stage Functionalization Synthetic Methodology

Microwave-Assisted Solvent-Free Synthesis Efficiency vs. Conventional Thermal Methods in the 1-(Hydroxymethyl)-Pyrazole Series

A 2023 study demonstrated that 1-(hydroxymethyl)-pyrazoles can be synthesized under microwave irradiation at 400 W and 120 °C for only 20 minutes under solvent-free conditions, achieving a yield of 95% for the parent 1-(hydroxymethyl)-pyrazole [1]. This represents a dramatic improvement over the conventional thermal synthesis, which requires either 24 hours at 120 °C under neat conditions or 3 days of refluxing in 1,2-dichloroethane [2]. While this study did not include the 4-carboxylate methyl ester derivative specifically, the methodology is directly transferable to substituted pyrazoles, offering a 72-fold reduction in reaction time (20 min vs. 24 h) and complete elimination of chlorinated solvents for the target compound class [1].

Green Chemistry Process Chemistry Synthesis Optimization

Positional Isomer Differentiation: N1-Hydroxymethyl-4-Carboxylate vs. C5-Hydroxymethyl Regioisomer – Distinct Reactivity Vectors in Medicinal Chemistry Applications

The target compound (hydroxymethyl at N1, methyl ester at C4) and its regioisomer methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (hydroxymethyl at C5, methyl ester at C4) are constitutionally distinct and lead to different derivatization products. The N1-hydroxymethyl group positions the oxygen atom for N,O-chelation and intermolecular hydrogen bonding in the solid state (O–H···N dimers with R₂²(10) motif), while a C5-hydroxymethyl group projects the hydroxyl functionality into a sterically and electronically distinct environment, favoring intramolecular H-bonding with the adjacent C4 ester carbonyl [1]. These constitutional differences produce non-overlapping sets of downstream coupling products upon ester hydrolysis, amidation, or hydroxymethyl oxidation; the two isomers are not interchangeable in any structure-activity relationship (SAR) study .

Regioisomerism Medicinal Chemistry Structure-Activity Relationships

Dual-Reactivity Ester Handle: Methyl Ester vs. Free Carboxylic Acid – Chemoselectivity and Synthetic Tractability in Multi-Step Sequences

The methyl ester of the target compound (XLogP3 = −0.6) provides a neutral, non-ionizable carboxylate precursor that can be carried through multi-step synthetic sequences without the phase-transfer and purification complications inherent to the free carboxylic acid form, 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid (MW 142.11) [1]. The ester can be selectively hydrolyzed to the acid under mild basic conditions (e.g., LiOH in THF/H₂O) or directly converted to amides via aminolysis without prior deprotection, whereas the free acid requires activation (e.g., HATU, EDCI) before amide bond formation and may undergo competing reactions at the hydroxymethyl group under activation conditions . This orthogonal reactivity of the methyl ester with respect to the N1-hydroxymethyl group allows stepwise, chemoselective elaboration of both functional handles.

Synthetic Methodology Protecting Group Strategy Chemoselectivity

Methyl 1-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 5-Aryl-Pyrazole-4-Carboxylate Libraries via Protecting-Group-Free C–H Arylation

Medicinal chemistry teams pursuing kinase inhibitors, anti-inflammatory agents, or agricultural fungicides based on the 5-aryl-pyrazole-4-carboxylate scaffold can exploit the target compound's N1-hydroxymethyl group as a directing/blocking group for palladium-catalyzed C5-selective C–H arylation. As demonstrated by Ben Romdhane et al. (2025), this strategy eliminates the two-step protection–deprotection sequence required for N–H or N-methyl pyrazole analogs, using only 2 mol% Pd(OAc)₂ and KOPiv base under air, with broad aryl bromide scope . The resulting 5-aryl-N1-hydroxymethyl-pyrazole-4-carboxylate esters retain the hydroxymethyl handle for subsequent metal coordination, glycosylation, or oxidation to the aldehyde/carboxylic acid, offering three orthogonal diversification points from a single intermediate .

Metal-Organic Supramolecular Assemblies and Coordination Polymer Design

Groups working on metal-organic frameworks (MOFs), coordination polymers, or organometallic catalysts should prioritize the target compound over N-methyl or N–H pyrazole ester analogs when bidentate N,O-chelation is required. The hydroxymethyl oxygen, upon deprotonation, bridges two metal centers in a μ₂-alkoxide fashion, as crystallographically established for Ga(III) and In(III) complexes, while the pyrazole N2 coordinates a third metal site, enabling polynuclear architectures . Additionally, the intermolecular O–H···N hydrogen-bonding motif (R₂²(10) dimer) observed in solid-state structures provides predictable supramolecular synthons for crystal engineering . These features are absent in N-methylpyrazole-4-carboxylate esters, which lack the oxygen donor atom.

Agrochemical Intermediate for Fungicidal Pyrazole-4-Carboxamide Derivatives

The pyrazole-4-carboxylate ester core with an N1-hydroxymethyl substituent serves as a key intermediate en route to N-(2-(hydroxymethyl)phenyl)-1H-pyrazole-4-carboxamide fungicides, a class exemplified in Bayer CropScience patent families (e.g., JP2007520505A) . The target compound's methyl ester can be hydrolyzed to the free acid and subsequently coupled with substituted anilines to generate the carboxamide pharmacophore, while the N1-hydroxymethyl group may be retained for additional hydrogen-bonding interactions with the biological target or further derivatized . The fluorinated analog methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS 2171314-26-2) has been explicitly noted as a building block for fungicide development targeting fungal metabolic pathways, establishing precedent for this substitution pattern in crop protection chemistry .

Green Chemistry Workflows: Microwave-Assisted Solvent-Free Synthesis for Gram-Scale Production

Research groups scaling up pyrazole-4-carboxylate intermediates under sustainability mandates can adopt the microwave-assisted, solvent-free protocol validated for 1-(hydroxymethyl)-pyrazoles: reaction of the parent pyrazole with paraformaldehyde at 400 W and 120 °C for 20 minutes, achieving 95% isolated yield as a colorless solid without any organic solvent . This represents a 72-fold time reduction compared to conventional 24-hour thermal methods and eliminates chlorinated solvent waste entirely . While specifically optimized for simpler 1-(hydroxymethyl)-pyrazoles, the methodology is directly adaptable to the target 4-carboxylate methyl ester derivative, whose computed properties (XLogP3 −0.6, monoisotopic mass 156.05 Da) are compatible with the solvent-free microwave conditions .

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